N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro, ethoxyphenyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the nitro group through nitration reactions. Subsequent steps involve the introduction of the ethoxyphenyl and dimethylphenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N4-(3,4-dimethylphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a methoxy group instead of an ethoxy group.
N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N4-(3,4-dimethylphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of both nitro and ethoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-4-29-16-9-7-14(8-10-16)23-20-24-18(21)17(26(27)28)19(25-20)22-15-6-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H4,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXUQRPXIDGITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC(=C(C=C3)C)C)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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